2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, oxadiazole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Adamantane Group: Adamantane derivatives can be introduced through alkylation reactions using adamantyl halides.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the oxadiazole and thiadiazole intermediates through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions, although this is less common.
Substitution: The adamantane group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole and thiadiazole derivatives.
Substitution Products: Various substituted adamantane derivatives.
Scientific Research Applications
2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: The adamantane moiety imparts rigidity and thermal stability, making it useful in the design of advanced materials.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2-PHENOXYETHYL)ACETAMIDE
- ETHYL 4-{[5-(ADAMANTAN-1-YL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}PIPERAZINE-1-CARBOXYLATE
Uniqueness
2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its combination of adamantane, oxadiazole, and thiadiazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H21N5O2S2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H21N5O2S2/c1-9-19-21-15(26-9)18-13(23)8-25-16-22-20-14(24-16)17-5-10-2-11(6-17)4-12(3-10)7-17/h10-12H,2-8H2,1H3,(H,18,21,23) |
InChI Key |
YJVHCILHWUXQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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